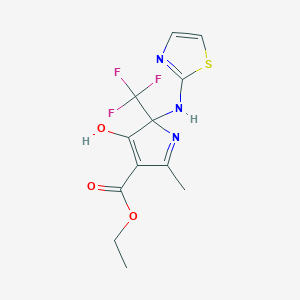![molecular formula C23H22N4O3S2 B11500221 5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500221.png)
5-(3,4-dimethoxyphenyl)-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxyphenyl, morpholinyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
准备方法
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed by cyclization reactions involving amidines or guanidines with appropriate electrophiles.
Coupling Reactions: The methoxyphenyl, morpholinyl, and phenyl groups are introduced through coupling reactions using reagents such as aryl halides and palladium catalysts.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
科学研究应用
5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
相似化合物的比较
5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can be compared with similar compounds such as:
1,3-DIETHYL-5-[(4-MORPHOLIN-4-YL-PHENYLAMINO)-METHYLENE]-2-THIOXO-DIHYDRO-PYRIMIDINE-4,6-DIONE: This compound shares structural similarities but differs in the substitution pattern and functional groups.
5-[4-(3,4-DIMETHOXYPHENYL)TETRAHYDRO-1H,3H-FURO[3,4-C]FURAN-1-YL]-1,3-BENZODIOXOLE: Another structurally related compound with different ring systems and functional groups.
The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-7-(MORPHOLIN-4-YL)-3-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
属性
分子式 |
C23H22N4O3S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-7-morpholin-4-yl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C23H22N4O3S2/c1-28-17-9-8-15(14-18(17)29-2)20-24-21(26-10-12-30-13-11-26)19-22(25-20)27(23(31)32-19)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3 |
InChI 键 |
FGONTAHNQMEAOG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=S)N3C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11500142.png)

![2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)](/img/structure/B11500154.png)
![N-(3-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11500163.png)

![4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500186.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11500191.png)


![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methoxybenzamide](/img/structure/B11500230.png)
![3-Benzyl-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B11500233.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-N-[4-(pyridin-4-ylmethyl)phenyl]prolinamide](/img/structure/B11500239.png)
![methyl 4-{[(2-fluorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11500241.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B11500245.png)
